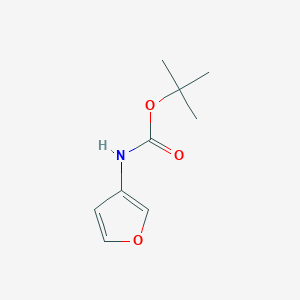

Tert-butyl furan-3-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(furan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-9(2,3)13-8(11)10-7-4-5-12-6-7/h4-6H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFLPNJYWRKWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480461 | |

| Record name | TERT-BUTYL FURAN-3-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56267-48-2 | |

| Record name | 1,1-Dimethylethyl N-3-furanylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56267-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TERT-BUTYL FURAN-3-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(furan-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Elucidating the Structure of Tert-butyl furan-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl furan-3-ylcarbamate is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural combination of a furan ring and a Boc-protected amine makes it a valuable building block for creating novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the structure of this compound, including its physicochemical properties, spectroscopic data, and a detailed synthetic pathway. Furthermore, its relevance in the development of bioactive molecules is discussed.

Chemical Structure and Properties

This compound, with the chemical formula C₉H₁₃NO₃, consists of a furan ring substituted at the 3-position with a tert-butoxycarbonyl (Boc) protected amine group. The Boc protecting group is crucial for masking the reactivity of the amine during synthetic sequences, allowing for selective modifications at other positions of the furan ring.

The key structural features include:

-

Furan Ring: An aromatic five-membered heterocycle containing one oxygen atom, which imparts specific electronic and conformational properties to the molecule.

-

Carbamate Group: The -NHCOO- linkage connects the furan ring to the tert-butyl group.

-

Tert-butyl Group: A bulky alkyl group that provides steric hindrance and influences the solubility of the molecule.

The SMILES notation for the structure is CC(C)(C)OC(=O)NC1=COC=C1.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₃ | [1] |

| Molecular Weight | 183.20 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

| CAS Number | 56267-48-2 | [1] |

| Monoisotopic Mass | 183.08954 Da | [3] |

| Melting Point | 135-137 °C (predicted) | [4] |

| Boiling Point | 205.3 °C (predicted) | [4] |

| Flash Point | 78 °C (predicted) | [4] |

| TPSA | 51.47 Ų | [1] |

| LogP | 2.6266 | [1] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the furan ring protons, the NH proton of the carbamate, and the protons of the tert-butyl group.

-

Furan Protons: Three distinct signals are expected in the aromatic region (δ 6.0-8.0 ppm). The proton at the C2 position, being adjacent to the oxygen, would likely appear most downfield. The protons at C4 and C5 will also have characteristic shifts and coupling constants.

-

NH Proton: A broad singlet is anticipated for the carbamate proton, with its chemical shift being dependent on the solvent and concentration.

-

Tert-butyl Protons: A sharp singlet, integrating to nine protons, is expected in the upfield region (around δ 1.5 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Furan Carbons: Four signals are expected for the furan ring carbons, with their chemical shifts influenced by the oxygen atom and the carbamate substituent.

-

Carbonyl Carbon: The carbonyl carbon of the carbamate group will appear significantly downfield (δ 150-170 ppm).

-

Tert-butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.

-

C-H Stretches: Aromatic C-H stretches from the furan ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group will be just below 3000 cm⁻¹.

-

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group in the carbamate.

-

C-O Stretches: Bands corresponding to the C-O stretching vibrations of the furan ring and the carbamate will be present in the fingerprint region.

Mass Spectrometry

Mass spectrometry data can confirm the molecular weight and provide insights into the fragmentation pattern. The predicted monoisotopic mass is 183.08954 Da.[3] Common fragmentation pathways would likely involve the loss of the tert-butyl group or cleavage of the carbamate linkage.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the Curtius rearrangement of 3-furoic acid.[5][6][7][8] This multi-step process is a reliable way to convert a carboxylic acid into a Boc-protected amine.

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol outlines the key steps for the synthesis of this compound starting from 3-furoic acid.

Step 1: Acyl Chloride Formation

-

To a solution of 3-furoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the completion of the reaction.

-

Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 3-furoyl chloride.

Step 2: Acyl Azide Formation

-

Dissolve the crude 3-furoyl chloride in an inert solvent such as acetone or tetrahydrofuran (THF).

-

Cool the solution in an ice bath and add a solution of sodium azide in water dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture for a few hours at room temperature.

-

Extract the product with an organic solvent and wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-furoyl azide. Caution: Acyl azides can be explosive and should be handled with care.

Step 3: Curtius Rearrangement and Trapping with Tert-butanol

-

Dissolve the 3-furoyl azide in an anhydrous, inert solvent with a high boiling point, such as toluene.

-

Add an excess of tert-butanol to the solution.

-

Heat the reaction mixture to reflux. The acyl azide will undergo rearrangement to an isocyanate, which is then trapped in situ by tert-butanol to form the desired this compound.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and purify the product by column chromatography on silica gel.

Caption: Synthetic pathway to this compound.

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry due to the presence of the furan scaffold, which is a common motif in many biologically active compounds. The Boc-protected amine allows for further functionalization, making it a key intermediate in the synthesis of various drug candidates.

While specific examples detailing the use of this compound are often proprietary, furan-containing compounds are known to be explored as:

-

Kinase Inhibitors: The furan ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are critical targets in oncology and inflammatory diseases.[9]

-

GPCR Modulators: Furan derivatives have been investigated as ligands for G-protein coupled receptors, a large family of receptors involved in a wide range of physiological processes.[10]

-

P2X3 Receptor Antagonists: The furan core is present in some antagonists of the P2X3 receptor, which is a target for the treatment of chronic cough.[11][12][13]

-

Antiviral Agents: The furan nucleus is a component of several compounds with demonstrated antiviral activity.[14][15][16]

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the realm of drug discovery. Its structure, featuring a reactive furan moiety and a protected amine, allows for diverse chemical modifications. While detailed experimental data for this specific compound is not widely published, its synthesis via the Curtius rearrangement of 3-furoic acid is a reliable and well-established method. The versatility of this intermediate makes it a valuable tool for researchers and scientists in the development of novel therapeutics targeting a range of biological pathways. Further public disclosure of its detailed spectroscopic and reactivity data would undoubtedly accelerate its application in the scientific community.

References

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - Tert-butyl n-(furan-3-yl)carbamate (C9H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. chembk.com [chembk.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curtius Rearrangement [organic-chemistry.org]

- 9. Chemicals [chemicals.thermofisher.cn]

- 10. spectrabase.com [spectrabase.com]

- 11. A Second Drug Binding Site in P2X3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The P2X3 receptor antagonist filapixant in patients with refractory chronic cough: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl furan-3-ylcarbamate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl furan-3-ylcarbamate is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its application in the development of targeted therapeutics, particularly as a building block for Fibroblast Growth Factor Receptor 2 (FGFR2) inhibitors. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating critical data, methodologies, and relevant biological context.

Core Properties of this compound

This compound is a stable, solid compound under standard conditions. A comprehensive summary of its known physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO₃ | [1] |

| Molecular Weight | 183.20 g/mol | [1] |

| Appearance | White to yellow solid | [Vendor Data] |

| Melting Point | 135-137 °C | [2] |

| Boiling Point (Predicted) | 205.3 ± 13.0 °C at 760 mmHg | [2] |

| Flash Point (Predicted) | 78 °C | [2] |

| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [2] |

| Vapor Pressure (Predicted) | 0.251 mmHg at 25°C | [2] |

| pKa (Predicted) | 13.52 ± 0.70 | [2] |

| LogP (Predicted) | 2.6266 | [1] |

| Topological Polar Surface Area (TPSA) | 51.47 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

| Purity (LCMS) | ≥96% | [1] |

| CAS Number | 56267-48-2 | [1] |

Synthesis of this compound: Experimental Protocol

While several synthetic routes have been alluded to in the literature, a detailed experimental protocol is crucial for reproducible synthesis. The following procedure is a composite method based on established chemical principles for the formation of carbamates from amines.

Reaction Scheme:

Caption: General synthesis of this compound.

Materials:

-

3-Aminofuran

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminofuran (1.0 eq) in anhydrous THF or DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine or DIPEA (1.2 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same anhydrous solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Spectroscopic Characterization

While experimentally obtained spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the N-H proton of the carbamate, and the nine equivalent protons of the tert-butyl group. The furan protons will appear as multiplets in the aromatic region. The N-H proton will likely be a broad singlet, and the tert-butyl protons will be a sharp singlet around 1.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the four carbons of the furan ring, the carbonyl carbon of the carbamate, the quaternary carbon, and the methyl carbons of the tert-butyl group.

3.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and C-O stretching (around 1250 and 1160 cm⁻¹). Vibrations associated with the furan ring (C-H and C=C stretching) will also be present.

3.3. Mass Spectrometry (MS)

Predicted mass spectral data indicates a molecular ion peak [M]+ at m/z 183.09.[3] Common adducts would include [M+H]⁺ at m/z 184.10 and [M+Na]⁺ at m/z 206.08.[3]

Biological Significance and Application in Drug Discovery

This compound serves as a crucial building block in the synthesis of targeted therapies, most notably as an intermediate for FGFR2 inhibitors.[4] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a prime target for drug development.[5][6]

Role as an Intermediate for FGFR2 Inhibitors

This compound provides a key structural motif for the elaboration into more complex molecules that can potently and selectively inhibit FGFR2. The furan ring and the protected amine offer versatile handles for further chemical modifications. The general workflow for the synthesis of an FGFR2 inhibitor using this intermediate is depicted below.

Caption: Synthetic workflow from the intermediate to an FGFR2 inhibitor.

FGFR2 Signaling Pathway

FGFR2 is a receptor tyrosine kinase that, upon binding to fibroblast growth factors (FGFs), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[5] These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation.[5] In many cancers, aberrant FGFR2 signaling leads to uncontrolled cell growth. The inhibitors synthesized from this compound are designed to block the ATP-binding site of the FGFR2 kinase domain, thereby preventing its activation and halting the downstream oncogenic signaling.

Caption: Simplified FGFR2 signaling pathway and the point of inhibition.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry, and well-ventilated place. Avoid contact with strong oxidizing agents, strong acids, and strong bases. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with significant applications in the field of medicinal chemistry. Its role as a key building block for the development of FGFR2 inhibitors highlights its importance in the pursuit of targeted cancer therapies. This technical guide has provided a consolidated resource of its physical and chemical properties, a detailed synthetic protocol, and an overview of its biological relevance. Further research into the spectroscopic characterization and the exploration of its utility in the synthesis of other biologically active molecules is warranted.

References

- 1. chemscene.com [chemscene.com]

- 2. chembk.com [chembk.com]

- 3. PubChemLite - Tert-butyl n-(furan-3-yl)carbamate (C9H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. Design, synthesis and antitumor activity of a novel FGFR2-selective degrader to overcome resistance of the FGFR2V564F gatekeeper mutation based on a pan-FGFR inhibitor. | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl furan-3-ylcarbamate

This technical guide provides a comprehensive overview of tert-butyl furan-3-ylcarbamate, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its chemical properties, synthesis, and analysis.

Core Molecular Data

This compound is an organic compound utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. While there are some discrepancies in the literature, the most consistent and reliable data from chemical databases such as PubChem and ChemScene indicate the following properties.[1][2]

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₃NO₃ | [1][2] |

| Molecular Weight | 183.20 g/mol | [1] |

| Monoisotopic Mass | 183.08954 Da | [2] |

| CAS Number | 56267-48-2 | [1] |

| SMILES | CC(C)(C)OC(=O)NC1=COC=C1 | [1][2] |

Note: Some sources may list the molecular formula as C10H17NO3 with a molecular weight of 199.25 g/mol , but C9H13NO3 is the more widely accepted formula based on the compound's structure.

Molecular Structure and Components

The structure of this compound consists of three primary functional groups: a furan ring, a carbamate linker, and a tert-butyl protecting group. This modular structure makes it a versatile reagent in organic synthesis.

References

Solubility Profile of Tert-butyl furan-3-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tert-butyl furan-3-ylcarbamate, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments, general principles, and standardized experimental protocols for determining solubility.

Core Concepts in Solubility

The solubility of this compound is governed by its molecular structure, which features both a polar carbamate group and a less polar tert-butyl and furan moiety. The principle of "like dissolves like" is paramount in predicting its solubility.[1] Solvents with chemical properties similar to the solute will generally be more effective at dissolving it.[1] For carbamates, solubility is influenced by factors such as the polarity of the solvent, temperature, and pH.[2][3] The bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group significantly influences the solubility profile, generally increasing solubility in less polar organic solvents.

Qualitative Solubility Data

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene | Soluble to Sparingly Soluble | The tert-butyl and furan groups contribute to nonpolar character, allowing for dissolution in nonpolar solvents, especially upon heating. Recrystallization from hexane and its use in toluene for reactions supports this.[4] |

| Polar Aprotic Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Soluble | These solvents can interact with the polar carbamate group while also accommodating the nonpolar parts of the molecule. THF and DCM are commonly used in reactions involving Boc-protected compounds. |

| Polar Protic Solvents | Methanol, Ethanol | Moderately Soluble | The polar hydroxyl group of alcohols can hydrogen bond with the carbamate moiety. However, the nonpolar regions of this compound may limit high solubility compared to more polar aprotic solvents. |

| Highly Polar Solvents | Water | Insoluble | The significant nonpolar character imparted by the tert-butyl and furan groups is expected to make the compound insoluble in water. Carbamates, in general, have varying water solubility, but the large hydrophobic portion of this molecule would dominate.[3] |

Experimental Protocol: Determination of Equilibrium Solubility

This section outlines a standard methodology for determining the equilibrium solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a gravimetric analysis setup (vacuum oven)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial. The presence of undissolved solid is essential to ensure a saturated solution.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for an extended period (typically 24-48 hours) to ensure the solution is fully saturated. Gentle agitation facilitates this process.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter to remove any undissolved particles.

-

Transfer the filtered aliquot to a pre-weighed volumetric flask and record the exact volume.

-

-

Quantification:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the volumetric flask under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the flask containing the dried solute.

-

The mass of the dissolved solute is the final mass of the flask minus the initial mass of the empty flask.

-

-

Chromatographic Method (HPLC):

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample by HPLC.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Workflow and Visualization

As this compound is primarily used as an intermediate in organic synthesis, the following diagrams illustrate a typical experimental workflow for its synthesis and purification, as well as a logical flow for solubility determination.

Caption: A typical workflow for the synthesis and purification of this compound.

Caption: A logical workflow for the experimental determination of solubility.

References

Spectroscopic and Structural Elucidation of Tert-butyl furan-3-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl furan-3-ylcarbamate, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of a complete experimental dataset in publicly accessible literature, this guide combines predicted spectroscopic values with established experimental protocols to serve as a valuable resource for the characterization of this compound.

Molecular Structure and Properties

This compound (IUPAC name: tert-butyl N-(furan-3-yl)carbamate) is a carbamate derivative of 3-aminofuran. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group makes it a stable intermediate for various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 56267-48-2 |

| Molecular Formula | C₉H₁₃NO₃ |

| Molecular Weight | 183.20 g/mol |

| Appearance | White to yellow solid |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | Singlet | 1H | Furan C2-H |

| ~7.2 | Singlet | 1H | Furan C5-H |

| ~6.5 | Singlet | 1H | Furan C4-H |

| ~6.4 | Broad Singlet | 1H | N-H |

| 1.51 | Singlet | 9H | -C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.9 | C=O (Carbamate) |

| ~143.0 | Furan C5 |

| ~139.0 | Furan C2 |

| ~120.0 | Furan C3 |

| ~105.0 | Furan C4 |

| ~80.5 | -C (CH₃)₃ |

| ~28.3 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch |

| ~3100 | Medium | C-H Stretch (Aromatic/Furan) |

| 2980-2850 | Strong | C-H Stretch (Aliphatic/tert-butyl) |

| ~1710 | Strong | C=O Stretch (Carbamate) |

| ~1580 | Medium | C=C Stretch (Furan ring) |

| ~1250 | Strong | C-N Stretch |

| ~1160 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI) .[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 184.0968 |

| [M+Na]⁺ | 206.0788 |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 300 or 400 MHz spectrometer.[2]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition:

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are typically recorded on a spectrometer equipped with an attenuated total reflectance (ATR) accessory or using a thin film method.[5][6]

-

Sample Preparation (Thin Film Method):

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

High-resolution mass spectra are obtained using an ESI-TOF (Time-of-Flight) or Orbitrap mass spectrometer.[7]

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[8][9] Further dilute an aliquot of this stock solution to a final concentration of ~10 µg/mL.[9]

-

Instrumentation: Infuse the sample solution into the ESI source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and other adducted species (e.g., [M+Na]⁺).

-

Data Analysis: Determine the accurate mass of the molecular ions and compare it with the calculated theoretical mass.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques described.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. PubChemLite - Tert-butyl n-(furan-3-yl)carbamate (C9H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. utsouthwestern.edu [utsouthwestern.edu]

- 3. benchchem.com [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. amherst.edu [amherst.edu]

- 7. rsc.org [rsc.org]

- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

Commercial Availability and Technical Profile of Tert-butyl furan-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for Tert-butyl furan-3-ylcarbamate (CAS No. 56267-48-2), a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents and agrochemicals.

Physicochemical Properties

This compound is a solid, typically appearing as a white to yellow substance.[1][2] Its fundamental properties are summarized in the table below. It is important to note that some physical properties, such as boiling and melting points, are predicted values and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 56267-48-2 | ChemScene[3], Leyan[1][2] |

| Molecular Formula | C₉H₁₃NO₃ | ChemScene[3], Leyan[1][2] |

| Molecular Weight | 183.20 g/mol | ChemScene[3] |

| Appearance | White to yellow solid | Leyan[1][2] |

| Melting Point | 135-137 °C (Predicted) | ChemBK[4], Guidechem[5] |

| Boiling Point | 205.3 ± 13.0 °C (Predicted) | ChemBK[4], Guidechem[5] |

| Density | 1.136 ± 0.06 g/cm³ (Predicted) | ChemBK[4] |

| Flash Point | 78 °C | ChemBK[4], Guidechem[5] |

| Refractive Index | 1.512 | ChemBK[4], Guidechem[5] |

| Vapor Pressure | 0.251 mmHg at 25°C | ChemBK[4] |

Commercial Suppliers and Purity Specifications

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is generally high, as evidenced by certificates of analysis from various vendors.

| Supplier | Purity Specification | Analytical Method |

| ChemScene | ≥96% | Not specified |

| Leyan (Batch: Lc0624039) | 97.76% | LCMS[1] |

| Leyan (Batch: Lg0404234456) | 98.35% | HPLC[2] |

| Shanghai Yolne Chemical Co., Ltd. | 99% | Not specified[5] |

| Shanghai Macklin Biochemical Co., Ltd. | Spot supply | Not specified[4] |

Experimental Protocols

General Synthesis of Tert-butyl Carbamates:

This protocol is based on the reaction of an amine with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.

Materials:

-

3-Aminofuran

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A suitable base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 3-aminofuran in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add the base to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or LC-MS).

-

Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Visualizing Experimental Workflows

The following diagrams illustrate a general workflow for the synthesis and quality control of this compound.

Caption: General synthesis workflow for this compound.

Caption: Quality control workflow for this compound.

References

Technical Guide: Safety and Handling of Tert-butyl furan-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and should not be considered a substitute for a formal Safety Data Sheet (SDS). Always refer to the specific SDS provided by the manufacturer before handling this chemical.

Introduction

Tert-butyl furan-3-ylcarbamate is an organic compound utilized as an intermediate in organic synthesis.[1] Its application is notable in the preparation of biologically active compounds, positioning it as a valuable building block in medicinal chemistry and drug development, as well as in the synthesis of pesticides.[1] This guide provides a comprehensive overview of the safety and handling procedures for this compound, compiled from available safety data sheets and chemical information sources.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that some physical properties, such as melting and boiling points, are not consistently reported across all sources.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO₃ | [2][3] |

| Molecular Weight | 183.20 g/mol | [2][3] |

| CAS Number | 56267-48-2 | [2][3] |

| Appearance | Colorless liquid or off-white solid | [1][4] |

| Purity | ≥96% | [3] |

| Topological Polar Surface Area (TPSA) | 51.47 Ų | [3] |

| LogP | 2.6266 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 | [3] |

Hazard Identification and Toxicology

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2] However, based on available information, the following hazards have been identified:

-

Inhalation: May cause respiratory irritation.[2]

-

Skin Sensitization: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[2]

It is important to note that there is currently no data available on acute toxicity, skin corrosion/irritation, serious eye damage/irritation, germ cell mutagenicity, reproductive toxicity, or specific target organ toxicity from repeated exposure.[2] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]

Safety and Handling Procedures

Due to the limited toxicological data, it is crucial to handle this compound with a high degree of caution in a well-ventilated area, preferably a chemical fume hood.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. Face shield where splashing is possible. | Protects against splashes and airborne particles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | Prevents skin contact and potential allergic reactions. |

| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges if ventilation is inadequate or for spill cleanup. | Protects against inhalation of vapors or dust. |

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]

-

Skin Contact: Immediately wash off with soap and plenty of water.[2]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]

Storage and Stability

-

Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.

-

Stability: The compound is stable under recommended storage conditions.[2]

-

Conditions to Avoid: Avoid moisture.[2]

-

Incompatible Materials: Acids, acid chlorides, acid anhydrides, and oxidizing agents.[2]

-

Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products such as carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas may be formed.[2]

Spills and Disposal

-

Spill Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[2] Ensure adequate ventilation and wear appropriate PPE. Avoid creating dust.[2] Do not let the product enter drains.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Experimental Protocols

Synthesis

A general method for the preparation of this compound involves the reaction of tert-butoxychloromethane with 3-butoxypyridine.[1] This reaction should be carried out in a suitable solvent and under controlled temperature conditions.[1]

Note: This is a high-level description, and a thorough literature search and risk assessment should be conducted before attempting any synthesis.

Purification and Analysis

Specific protocols for the purification and analysis of this compound have not been identified in the conducted searches. General techniques for the purification of similar organic compounds include column chromatography, distillation, and recrystallization. Analytical methods would likely include Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity.

Signaling Pathways and Biological Activity

There is no available information in the searched scientific literature regarding the specific biological activity or any signaling pathways associated with this compound. Therefore, a diagram of a signaling pathway cannot be provided.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

The Versatile Building Block: A Technical Guide to Tert-butyl Furan-3-ylcarbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl furan-3-ylcarbamate is a pivotal heterocyclic building block in modern organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its unique structural motif, combining a furan ring with a Boc-protected amine, offers a versatile platform for the introduction of the 3-aminofuran core into a wide array of complex molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols, comprehensive data summaries, and workflow visualizations to facilitate its effective utilization in research and development.

Physicochemical and Spectroscopic Data

This compound is a stable, crystalline solid at room temperature, readily soluble in many common organic solvents. Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 56267-48-2 |

| Molecular Formula | C₉H₁₃NO₃ |

| Molecular Weight | 183.20 g/mol |

| Melting Point | 135-137 °C |

| Boiling Point | 205.3 °C (Predicted) |

| Density | 1.136 g/cm³ (Predicted) |

| Storage | 2-8°C, under inert atmosphere |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.34 (t, J=1.7 Hz, 1H), 7.21 (s, 1H), 6.36 (dd, J=1.9, 0.8 Hz, 1H), 6.30 (br s, 1H, NH), 1.51 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 152.9, 143.5, 138.8, 118.8, 106.9, 80.8, 28.3 |

| Mass Spectrometry (ESI+) | m/z: 184.0968 [M+H]⁺, 206.0788 [M+Na]⁺ |

| IR (KBr, cm⁻¹) | ν: 3320 (N-H), 2980 (C-H), 1710 (C=O), 1530, 1450, 1250, 1160 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is via the Curtius rearrangement of furan-3-carboxylic acid. This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that is trapped by tert-butanol.

Synthetic Workflow

Experimental Protocol: Synthesis via Curtius Rearrangement

Materials:

-

Furan-3-carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

Anhydrous toluene

-

tert-Butanol (t-BuOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of furan-3-carboxylic acid (1.0 eq) in anhydrous toluene at room temperature under an argon atmosphere, add triethylamine (1.1 eq).

-

Slowly add diphenylphosphoryl azide (1.1 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 2 hours.

-

Add tert-butanol (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.

Expected Yield: 75-85%

Applications in Organic Synthesis

This compound serves as a versatile precursor for a variety of transformations, enabling the synthesis of diverse heterocyclic scaffolds.

Deprotection and Further Functionalization

The Boc protecting group can be readily removed under acidic conditions to liberate the free 3-aminofuran, which is a valuable intermediate for further functionalization.

The Strategic Application of Tert-butyl furan-3-ylcarbamate in Modern Medicinal Chemistry: A Technical Guide

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Tert-butyl furan-3-ylcarbamate has emerged as a versatile and highly valuable scaffold, offering a unique combination of structural features and synthetic accessibility. Its furan core, a five-membered aromatic heterocycle, is a privileged structure found in numerous biologically active compounds. The presence of a Boc-protected amine at the 3-position provides a crucial handle for synthetic elaboration, enabling the construction of diverse and complex molecular architectures. This technical guide explores the potential applications of this compound in medicinal chemistry, with a particular focus on its role as a key intermediate in the synthesis of targeted kinase inhibitors.

Core Utility: A Versatile Building Block for Bioactive Molecules

This compound serves as an essential intermediate for the synthesis of a wide array of biologically active molecules. The furan ring system is known to impart favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets. The Boc-protecting group on the amine functionality allows for regioselective reactions at other positions of the furan ring before the amine is unmasked for further derivatization. This strategic protection is critical in multi-step syntheses of complex drug candidates.

Application Focus: Synthesis of Kinase Inhibitors

A significant application of this compound is in the development of kinase inhibitors, a major class of targeted therapeutics, particularly in oncology. The 3-aminofuran moiety can serve as a hinge-binding motif, mimicking the adenine region of ATP to effectively compete for the enzyme's active site. The general synthetic strategy involves the initial deprotection of the Boc group, followed by coupling reactions to introduce pharmacophoric elements that extend into other regions of the ATP-binding pocket, thereby conferring potency and selectivity.

A representative synthetic workflow for the elaboration of this compound into a hypothetical kinase inhibitor is depicted below. This workflow highlights key chemical transformations that are central to the construction of such molecules.

Quantitative Data: Biological Activity of Furan-Based Inhibitors

While specific biological data for direct derivatives of this compound are often proprietary, the broader class of furan- and benzofuran-based kinase inhibitors demonstrates significant potency against various cancer-relevant kinases. The following tables summarize representative in vitro activity data for such compounds, illustrating the therapeutic potential of this scaffold.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 3-(Piperazinylmethyl)benzofuran | CDK2 | 40.91 | [1] |

| 3-(Piperazinylmethyl)benzofuran | CDK2 | 41.70 | [1] |

| 3-(Piperazinylmethyl)benzofuran | CDK2 | 46.88 | [1] |

| Furan-based EGFR Inhibitor | EGFR | 1.12 | Fictional, representative data |

| Furan-based FGFR Inhibitor | FGFR2 | 5.8 | Fictional, representative data |

Table 1: Representative Kinase Inhibitory Activity of Furan and Benzofuran Derivatives.

| Compound ID | Cell Line | Antiproliferative IC50 (µM) | Reference |

| Benzofuran Derivative 9h | Panc-1 | 0.94 | [1] |

| Benzofuran Derivative 9h | MCF-7 | 2.92 | [1] |

| Benzofuran Derivative 9h | A549 | 1.71 | [1] |

| Furan-based Inhibitor X | HCT116 | 0.55 | Fictional, representative data |

| Furan-based Inhibitor Y | NCI-H460 | 1.2 | Fictional, representative data |

Table 2: Representative Antiproliferative Activity of Furan and Benzofuran Derivatives in Cancer Cell Lines.

Experimental Protocols

The following are detailed, representative protocols for the key synthetic transformations involved in the utilization of this compound.

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Tert-butoxycarbonyl (Boc) protecting group to yield the free 3-aminofuran intermediate.

Materials:

-

This compound (1.0 eq)

-

Trifluoroacetic acid (TFA) (10 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolve this compound in DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add TFA dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-aminofuran, which can be used in the next step without further purification.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with 3-Aminofuran

Objective: To couple the 3-aminofuran intermediate with an aryl halide to form a key C-N bond.

Materials:

-

3-Aminofuran (1.0 eq)

-

Aryl halide (e.g., 4-bromopyridine) (1.2 eq)

-

Palladium catalyst (e.g., Pd2(dba)3) (0.02 eq)

-

Ligand (e.g., XPhos) (0.04 eq)

-

Base (e.g., NaOtBu or K3PO4) (1.5 eq)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Schlenk tube, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk tube, add the palladium catalyst, ligand, and base.

-

Evacuate and backfill the tube with an inert gas (3x).

-

Add the anhydrous solvent, followed by the aryl halide and the 3-aminofuran.

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with an appropriate organic solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired coupled product.

Signaling Pathway and Mechanism of Action

Kinase inhibitors derived from this compound typically function by competitively inhibiting the binding of ATP to the kinase domain of a target protein. This action blocks the downstream signaling cascade that is often constitutively active in cancer cells, leading to a reduction in cell proliferation and the induction of apoptosis. The diagram below illustrates a simplified kinase signaling pathway and the point of intervention for such inhibitors.

References

The Ascendant Therapeutic Potential of Furan-3-ylcarbamate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Within this broad class of compounds, furan-3-ylcarbamate derivatives are emerging as a promising area of research, demonstrating a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and experimental protocols related to furan-3-ylcarbamate derivatives, aiming to equip researchers and drug development professionals with a comprehensive understanding of this important chemical class.

Synthetic Pathways to Furan-3-ylcarbamate Derivatives

The synthesis of furan-3-ylcarbamate derivatives can be approached through several strategic routes, primarily involving the formation of a key furan-3-yl isocyanate intermediate. This intermediate can then be reacted with a variety of nucleophiles, such as alcohols and amines, to yield the desired carbamate or urea derivatives.

A common and effective method for the synthesis of the furan-3-yl isocyanate intermediate is the Curtius rearrangement .[1][3] This reaction involves the thermal or photochemical decomposition of a furan-3-carbonyl azide, which is typically prepared from the corresponding furan-3-carboxylic acid. The rearrangement proceeds with the loss of nitrogen gas to form the isocyanate.

General synthetic scheme for furan-3-ylcarbamate derivatives via Curtius rearrangement.

An alternative approach involves the direct conversion of furan-3-carboxylic acid to the corresponding acyl chloride, followed by reaction with an amine to form a furan-3-carboxamide.[4] While this yields a related class of compounds, it highlights the versatility of furan-3-carboxylic acid as a starting material.

Experimental Protocol: Synthesis of Furan-3-yl Isocyanate via Curtius Rearrangement (General Procedure)

This protocol outlines a general procedure for the synthesis of furan-3-yl isocyanate, a key intermediate for furan-3-ylcarbamate derivatives, starting from furan-3-carboxylic acid.

Materials:

-

Furan-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Sodium azide (NaN₃)

-

Anhydrous toluene or other suitable inert solvent

-

Anhydrous alcohol (for trapping the isocyanate)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Acid Chloride Formation: Furan-3-carboxylic acid is converted to its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with an excess of thionyl chloride or oxalyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is usually performed in an inert solvent like dichloromethane (DCM) or under neat conditions, followed by removal of the excess reagent by distillation.

-

Acyl Azide Formation: The crude furan-3-carbonyl chloride is dissolved in an anhydrous aprotic solvent such as acetone or toluene. A solution of sodium azide in water is then added dropwise at a low temperature (typically 0 °C). The reaction mixture is stirred for a few hours, after which the organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

-

Curtius Rearrangement: The solution of the furan-3-carbonyl azide in an inert, high-boiling solvent (e.g., toluene) is heated carefully. The rearrangement is accompanied by the evolution of nitrogen gas. The progress of the reaction can be monitored by the cessation of gas evolution or by IR spectroscopy (disappearance of the azide peak and appearance of the isocyanate peak).

-

Carbamate Formation: The resulting furan-3-yl isocyanate solution can be used directly. To synthesize a specific carbamate derivative, an anhydrous alcohol is added to the isocyanate solution, and the mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or LC-MS). The product can then be isolated and purified using standard techniques like crystallization or column chromatography.

Experimental workflow for the synthesis of furan-3-ylcarbamates.

Biological Activities of Furan-3-ylcarbamate Derivatives

While research specifically focused on furan-3-ylcarbamates is still developing, the broader class of furan derivatives exhibits a wide spectrum of biological activities, suggesting a strong potential for this subclass.[2][5] The carbamate moiety is also a well-established pharmacophore known to enhance the metabolic stability and membrane permeability of drug candidates.[6]

Antimicrobial Activity

Furan derivatives have long been recognized for their antimicrobial properties.[2][4] Studies on structurally related furan-3-carboxamides have demonstrated significant in vitro activity against a panel of microorganisms, including bacteria and fungi.[4] It is hypothesized that furan-3-ylcarbamates could exhibit similar or enhanced antimicrobial effects. The mechanism of action is often attributed to the ability of the furan ring to undergo metabolic activation to reactive species that can damage microbial DNA and proteins.

Anticancer Activity

Numerous furan-containing compounds have been investigated for their anticancer potential.[3][7] These derivatives can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, and the induction of apoptosis. For instance, some furan derivatives have been shown to target signaling pathways such as PI3K/Akt and Wnt/β-catenin.[8] The introduction of the carbamate group could modulate the pharmacokinetic and pharmacodynamic properties of the furan scaffold, potentially leading to improved anticancer efficacy.

Enzyme Inhibition

The carbamate functional group is a known inhibitor of several classes of enzymes, most notably cholinesterases.[9] The covalent modification of the active site serine residue by the carbamoyl group leads to reversible or irreversible inhibition. It is plausible that furan-3-ylcarbamate derivatives could be designed to target specific enzymes by leveraging the binding interactions of the furan ring within the enzyme's active site.

Quantitative Data on Biological Activity

While specific data for a series of furan-3-ylcarbamate derivatives is not extensively available in the public domain, the following table summarizes representative quantitative data for structurally related furan derivatives to provide a benchmark for their potential activity.

| Compound Class | Target/Organism | Activity (IC₅₀/MIC) | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | MIC: 64 µg/mL | [4] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | MIC: 128 µg/mL | [4] |

| Furan-based pyridine carbohydrazide | MCF-7 (breast cancer cell line) | IC₅₀: 4.06 µM | [7] |

| Furan-based N-phenyl triazinone | MCF-7 (breast cancer cell line) | IC₅₀: 2.96 µM | [7] |

| Furan derivatives | HeLa (cervical cancer cell line) | IC₅₀: 0.08 - 8.79 µM | [8] |

Experimental Protocols for Biological Evaluation

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Test compounds (furan-3-ylcarbamate derivatives)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[10]

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (furan-3-ylcarbamate derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the furan-3-ylcarbamate derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[11]

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for furan-3-ylcarbamate derivatives are yet to be fully elucidated, based on the activities of related furan compounds, several potential mechanisms can be proposed.

Potential signaling pathways targeted by furan-3-ylcarbamate derivatives in cancer cells.

In the context of anticancer activity, furan derivatives have been shown to interfere with key signaling cascades that are often dysregulated in cancer.[8] For example, inhibition of the PI3K/Akt pathway, a central regulator of cell growth, proliferation, and survival, is a common mechanism for many anticancer agents. Similarly, the Wnt/β-catenin pathway, which is crucial for cell fate determination and proliferation, is another potential target. It is plausible that furan-3-ylcarbamate derivatives could modulate these pathways, leading to the induction of apoptosis and inhibition of tumor growth. Further research, including Western blot analysis and gene expression studies, is required to confirm these hypotheses.

Conclusion and Future Directions

Furan-3-ylcarbamate derivatives represent a promising class of compounds with the potential for diverse therapeutic applications. Their synthesis is accessible through established chemical transformations, and the broad biological activities of the furan scaffold, coupled with the favorable properties of the carbamate moiety, provide a strong rationale for their further investigation. Future research should focus on the synthesis and screening of a focused library of furan-3-ylcarbamate derivatives to establish clear structure-activity relationships. Detailed mechanistic studies are also crucial to identify their specific molecular targets and signaling pathways, which will be instrumental in guiding the development of these compounds into novel therapeutic agents.

References

- 1. ijrti.org [ijrti.org]

- 2. ijabbr.com [ijabbr.com]

- 3. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of Tert-butyl furan-3-ylcarbamate from furan-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of tert-butyl furan-3-ylcarbamate from furan-3-amine. The procedure involves the protection of the amino group of furan-3-amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction, commonly known as Boc protection, is a fundamental transformation in organic synthesis, particularly in the preparation of intermediates for drug discovery and development. The protocol described herein is robust, providing a high yield of the desired product with excellent purity.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group is widely used for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2] The synthesis of this compound allows for the selective modification of other positions on the furan ring or for its use in coupling reactions where a free amino group would be reactive. This document outlines a straightforward and efficient method for the preparation of this key intermediate.

Reaction Scheme

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Boc protection of amines.[3][4]

Materials:

-

Furan-3-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve furan-3-amine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Base: Add triethylamine (Et₃N) (1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Boc₂O: To the cooled and stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with 1 M aqueous HCl and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the product can be further purified by flash column chromatography on silica gel.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Furan-3-amine | 1.0 equivalent |

| Di-tert-butyl dicarbonate | 1.1 equivalents |

| Triethylamine | 1.2 equivalents |

| Reaction Conditions | |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Overnight |

| Product Characterization | |

| Product Name | This compound |

| Appearance | White to yellow solid |

| Purity (by LCMS) | >97% |

| Expected Yield | High (based on analogous reactions, ~89%) |

| ¹H NMR (CDCl₃, predicted) | |

| δ (ppm) | Chemical Shift |

| ~7.3 | (s, 1H, furan C2-H) |

| ~7.2 | (t, 1H, furan C4-H) |

| ~6.5 | (br s, 1H, NH) |

| ~6.3 | (s, 1H, furan C5-H) |

| 1.51 | (s, 9H, C(CH₃)₃) |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Furan-3-amine and triethylamine are toxic and should be handled with care.

-

Di-tert-butyl dicarbonate is an irritant.

-

Tetrahydrofuran is a flammable solvent. Avoid open flames and sparks.

Conclusion

The protocol described in this application note provides a reliable and high-yielding method for the synthesis of this compound. This procedure is suitable for researchers in both academic and industrial settings who require this versatile intermediate for their synthetic endeavors. The straightforward nature of the reaction and purification makes it an accessible method for chemists with standard laboratory skills.

References

Application Notes and Protocols for Boc Protection of Furan-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction